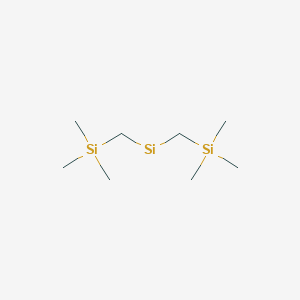
CID 18783459
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 18783459 is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 18783459 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often documented in scientific literature and patents, outlining the step-by-step procedures and conditions required for the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The methods are designed to maximize yield, purity, and efficiency while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: CID 18783459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 18783459 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of CID 18783459 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 18783459 include those with analogous chemical structures or functional groups. These compounds may share certain properties but also exhibit unique characteristics that distinguish them from this compound.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various research and industrial contexts.
Properties
Molecular Formula |
C8H22Si3 |
|---|---|
Molecular Weight |
202.52 g/mol |
InChI |
InChI=1S/C8H22Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
BZGBLRKCHWBCSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si]C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















